Mal-amido-PEG2-TFP ester, with the chemical identifier 1431291-44-9, is a versatile compound utilized primarily in bioconjugation and drug delivery systems. This compound features a polyethylene glycol (PEG) chain that is functionalized with both a maleimide group and a tetrafluorophenyl (TFP) ester group. The maleimide moiety is known for its ability to react specifically with thiol groups, while the TFP ester can react with primary amines, making this compound an effective linker in various biochemical applications .
Mal-amido-PEG2-TFP ester is classified as a PEG derivative and falls under the category of PROTAC (Proteolysis Targeting Chimeras) linkers. It is synthesized through a series of chemical reactions that couple maleimide and TFP ester groups to the PEG backbone. This compound is widely available from various suppliers, including BenchChem, AxisPharm, and MedchemExpress, among others .
The synthesis of Mal-amido-PEG2-TFP ester involves several key steps:
This multi-step synthesis allows for the precise incorporation of functional groups necessary for its applications in drug delivery and bioconjugation .
Mal-amido-PEG2-TFP ester consists of a linear PEG chain with specific functional groups at both ends:
The molecular structure enhances solubility in aqueous environments, which is crucial for biological applications .
Mal-amido-PEG2-TFP ester undergoes several types of chemical reactions:
These reactions are facilitated under mild conditions; for instance, thiols react effectively in aqueous media at pH levels between 6.5 and 7.5, while primary amines react at pH 7-8. This specificity allows for selective conjugation in complex biological systems .
Mal-amido-PEG2-TFP ester functions primarily by linking two different ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This dual-targeting mechanism enables selective degradation of proteins via the ubiquitin-proteasome pathway, which is essential for maintaining cellular protein balance. The compound's action can be influenced by environmental factors such as pH, particularly affecting the reactivity of its functional groups .
Mal-amido-PEG2-TFP ester exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for use in drug development and bioconjugation processes .
Mal-amido-PEG2-TFP ester has diverse applications in scientific research:
Mal-amido-PEG2-TFP ester (CAS 1431291-44-9) is a specialized heterobifunctional crosslinker with significant applications in bioconjugation chemistry and PROTAC design. Its molecular structure (C₂₀H₂₀F₄N₂O₇, MW 476.38 g/mol) features three distinct functional domains: a maleimide group, a short polyethylene glycol (PEG) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester terminus [1] [8]. The maleimide moiety enables specific conjugation with thiol groups (-SH) under physiological conditions (pH 6.5-7.5), forming stable thioether bonds crucial for linking biomolecules containing cysteine residues. The TFP ester terminus exhibits high reactivity toward primary amine groups (-NH₂), facilitating efficient conjugation with lysine residues or N-termini of proteins [5] [7]. These two reactive groups are connected through a PEG₂ spacer (triethylene glycol equivalent), which incorporates amide functionality for enhanced stability [1] [4].
Table 1: Key Molecular Properties of Mal-amido-PEG2-TFP Ester
Property | Specification |
---|---|
CAS Number | 1431291-44-9 |
Molecular Formula | C₂₀H₂₀F₄N₂O₇ |
Molecular Weight | 476.38 g/mol |
Reactive Group 1 | Maleimide (thiol-reactive) |
Reactive Group 2 | TFP Ester (amine-reactive) |
Spacer Type | PEG₂ (8 atoms) with amide functionality |
SMILES Notation | O=C(OC1=C(F)C(F)=CC(F)=C1F)CCOCCOCCNC(CCN2C(C=CC2=O)=O)=O |
The strategic incorporation of fluorine atoms in the TFP ester significantly enhances its hydrolytic stability compared to conventional N-hydroxysuccinimide (NHS) esters, providing an extended window for conjugation reactions in aqueous environments [1] [5]. The hydrophilic PEG spacer substantially improves the water solubility of conjugated molecules, with longer PEG chains generally offering greater solubility enhancement [1] [9]. This compound typically presents as a solid at room temperature and demonstrates solubility in various organic solvents including DMSO, DCM, and DMF [8].
The evolution of Mal-amido-PEG2-TFP ester represents a significant milestone in the continuous refinement of crosslinking technologies. Early bioconjugation strategies relied on homobifunctional crosslinkers with identical reactive groups, which often resulted in uncontrolled polymerization and heterogeneous products [3]. The introduction of heterobifunctional reagents addressed this limitation by enabling sequential, controlled conjugation of different biomolecules. The development of NHS esters in the 1960s marked substantial progress, but their susceptibility to hydrolysis remained a significant constraint, especially in aqueous reaction environments [5].
The innovation of TFP esters emerged as a solution to hydrolysis limitations. With electron-withdrawing fluorine atoms creating a electron-deficient aromatic system, TFP esters exhibit approximately 100-fold greater stability against hydrolysis compared to NHS esters while maintaining excellent reactivity toward nucleophiles [1] [5]. This extended functional half-life provides researchers greater flexibility in reaction design and execution. Concurrently, the incorporation of PEG spacers addressed another critical challenge in bioconjugation: maintaining the biological activity of conjugated biomolecules. Early rigid linkers often induced steric hindrance or conformational changes that compromised functionality [3] [9]. The flexible, hydrophilic PEG chains act as molecular tether, preserving protein folding and interaction capabilities while simultaneously enhancing aqueous solubility—a crucial factor for biological applications [1] [9].
The integration of these advancements—maleimide chemistry for specific thiol conjugation, TFP esters for hydrolytic stability, and PEG spacers for solubility and biocompatibility—culminated in sophisticated linkers like Mal-amido-PEG2-TFP ester. This represents the convergence of multiple chemical innovations to address the complex requirements of modern bioconjugation and targeted therapeutic development [3] [5] [9].
Mal-amido-PEG2-TFP ester has gained prominence as a critical building block in the rapidly expanding field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [2] [4] [10]. PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to selectively degrade disease-relevant proteins [3]. These heterobifunctional molecules consist of three essential elements: a target protein ligand, an E3 ubiquitin ligase recruiter, and a linker connecting these two moieties [3] [10].
Table 2: Role in PROTAC Architecture
PROTAC Component | Representative Elements | Function |
---|---|---|
Target Protein Ligand | Kinase inhibitors, epigenetic modulators | Binds protein of interest (POI) |
E3 Ligase Recruiter | Thalidomide (CRBN), VHL ligands | Recruits ubiquitin machinery |
Linker (Mal-amido-PEG2-TFP) | PEG-based spacer | Spaces and connects functional elements |
As a PEG-based PROTAC linker, Mal-amido-PEG2-TFP ester serves as the crucial molecular bridge that optimally spaces the target protein ligand and E3 ligase recruiter [4] [10]. Its significance stems from several key advantages: the PEG₂ spacer provides an optimal balance between hydrophilicity and molecular length, facilitating proper ternary complex formation between the target protein and E3 ligase [3]. This complex formation is essential for efficient ubiquitin transfer to the target protein, marking it for proteasomal degradation [3]. The heterobifunctional reactivity allows for efficient modular assembly—typically, the TFP ester conjugates with amine-containing E3 ligase recruiters (e.g., thalidomide derivatives), while the maleimide reacts with thiol-containing target protein ligands [1] [6].
The catalytic mechanism of PROTACs represents a paradigm shift from traditional occupancy-based inhibitors. Unlike conventional inhibitors that require sustained target engagement, PROTACs operate sub-stoichiometrically—a single PROTAC molecule can facilitate the degradation of multiple target protein molecules through successive ubiquitination cycles [3]. This catalytic action enables targeting of proteins previously considered "undruggable," circumvents resistance mechanisms associated with inhibitor therapies, and achieves effects at lower systemic concentrations [3]. For example, PROTACs targeting membrane-bound receptor tyrosine kinases have demonstrated more sustained suppression of downstream signaling compared to inhibition alone, avoiding compensatory "kinome rewiring" often observed with traditional kinase inhibitors [3].
The precise spacer length provided by Mal-amido-PEG2-TFP ester (approximately 13.7 Å) is particularly valuable in PROTAC design, as emerging research indicates that linker length significantly influences degradation efficiency [3] [10]. The hydrophilic PEG spacer also enhances the solubility of the often hydrophobic PROTAC molecules, improving their bioavailability and cellular penetration [1] [9]. Additionally, the amide functionality within the linker contributes to proteolytic stability, ensuring the integrity of the PROTAC molecule within biological systems [1] [4].
Table 3: Commercial Availability and Specifications
Supplier | Catalog Number | Package Size | Price (USD) |
---|---|---|---|
MedChemExpress | Multiple listings | 50-500 mg | Quote-based |
BroadPharm | BP-22739 | 250 mg | $180 |
TargetMol | T15952 | 10 mg | $30 |
TRC | M111058 | 50 mg | $110 |
Aladdin Scientific | M596901-250mg | 250 mg | $315.61 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7